6-Ethoxy-3-nitropyridin-2-amine
Overview
Description
6-Ethoxy-3-nitropyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential biological and industrial applications. The compound is characterized by its molecular formula C7H9N3O3 and a molecular weight of 183.17 g/mol .
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 6-ethoxy-3-nitropyridin-2-amine belongs, are known to interact with various cellular pathways .
Mode of Action
Nitropyridines, in general, are known to undergo reactions with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion then reacts with SO2/HSO3– in water to yield 3-nitropyridine . The reaction mechanism involves a [1,5] sigmatropic shift where the nitro group migrates from the 1-position to the 3-position .
Biochemical Pathways
Nitropyridines have been shown to influence many cellular pathways necessary for the proper functioning of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-3-nitropyridin-2-amine typically involves the nitration of ethoxypyridine derivatives. One common method is the reaction of pyridine and substituted pyridines with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The ethoxy group can be introduced through subsequent reactions involving ethylation.
Industrial Production Methods
Industrial production methods for nitropyridine derivatives, including this compound, often involve large-scale nitration and ethylation processes. These methods are designed to maximize yield and purity while minimizing environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using palladium on carbon (Pd/C) as a catalyst under hydrogen gas to form 6-ethoxypyridine-2,3-diamine.
Substitution: The nitro group can be substituted with ammonia and amines by vicarious substitution or oxidative substitution methods.
Common Reagents and Conditions
Oxidation: Hydrogen gas and Pd/C catalyst.
Reduction: Hydrogen gas and Pd/C catalyst.
Substitution: Ammonia, amines, and oxidative agents.
Major Products Formed
Reduction: 6-Ethoxypyridine-2,3-diamine.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
6-Ethoxy-3-nitropyridin-2-amine has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyridine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridine: A precursor in the synthesis of 6-Ethoxy-3-nitropyridin-2-amine.
4-Aminopyridine: Used in the synthesis of imidazo[4,5-c]pyridines.
5-Nitropyridine-2-sulfonic acid: Formed from 3-nitropyridine in a two-step reaction.
Uniqueness
This compound is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity compared to other nitropyridine derivatives. This uniqueness makes it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
6-ethoxy-3-nitropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-2-13-6-4-3-5(10(11)12)7(8)9-6/h3-4H,2H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGGQBVTIHSOGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80531640 | |
Record name | 6-Ethoxy-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80531640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40851-82-9 | |
Record name | 6-Ethoxy-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80531640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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